1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone
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Overview
Description
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone is a complex organic compound featuring a benzo[d]imidazole ring fused to an azetidine ring, with a benzylthioethanone moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The azetidine ring is then introduced through cyclization reactions, often involving the use of strong bases or specific catalysts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the benzylthio group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Removal of the benzylthio group, leading to the formation of simpler derivatives.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are structurally related and may have comparable chemical properties.
Benzylthioethanone derivatives: Other compounds with the benzylthioethanone moiety can be compared for their chemical reactivity and biological effects.
Uniqueness: 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(13-24-12-14-6-2-1-3-7-14)22-10-15(11-22)19-20-16-8-4-5-9-17(16)21-19/h1-9,15H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYXVDNWJRPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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